molecular formula C10H11F3N2O2 B1465828 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide CAS No. 1272257-22-3

4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide

Cat. No. B1465828
CAS RN: 1272257-22-3
M. Wt: 248.2 g/mol
InChI Key: PLWWIWLMPCJHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide (4-AM-3-TFE) is an organic compound belonging to the class of amides. It is a derivative of the parent compound benzamide, and is widely used as a building block in the synthesis of pharmaceuticals and other organic compounds. 4-AM-3-TFE is a versatile compound that has a wide range of applications, from drug synthesis to laboratory experiments.

Mechanism Of Action

4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide is an organic compound with a wide range of applications. Its mechanism of action is dependent on the specific application. In the synthesis of pharmaceuticals, 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide acts as a coupling agent, forming bonds between molecules. In the synthesis of polymers, 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide acts as a cross-linking agent, forming bonds between polymer chains. In both cases, 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide acts as a catalyst, speeding up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide are largely unknown. It is known that 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide is not toxic to humans or animals, and is not known to have any adverse effects. However, due to its wide range of applications, it is important to be aware of potential side effects when using 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide in laboratory experiments.

Advantages And Limitations For Lab Experiments

4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile compound that is relatively easy to synthesize, making it a cost-effective reagent. Furthermore, 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide is not toxic and has no known adverse effects. However, it is important to be aware of potential side effects when using 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide in laboratory experiments. Additionally, 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide has a limited shelf life, and must be stored in a cool, dry place.

Future Directions

The future of 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide is promising. As a versatile compound, it has a wide range of applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, its low toxicity and lack of adverse effects make it a safe reagent for laboratory experiments. Future research should focus on the potential side effects of 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide, as well as its efficacy in the synthesis of various compounds. Additionally, further research should be conducted to explore the potential of 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide as a catalyst in other reactions. Finally, research should focus on the development of new methods for synthesizing 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide in order to increase its availability and reduce its cost.

Scientific Research Applications

4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide has a wide range of scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and anti-cancer drugs. It can also be used in the synthesis of other organic compounds, such as dyes and pigments. In addition, 4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide can be used in the synthesis of polymers, such as polyurethane and polystyrene.

properties

IUPAC Name

4-amino-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-15-9(16)6-2-3-7(14)8(4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWIWLMPCJHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-methyl-3-(2,2,2-trifluoroethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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